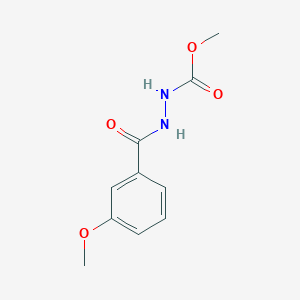
methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate, also known as MMHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMHC is a hydrazine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action and physiological effects.
作用機序
The mechanism of action of methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate involves its interaction with DNA and inhibition of topoisomerase II, which is an enzyme involved in DNA replication and repair. methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate binds to the DNA and prevents topoisomerase II from carrying out its function, leading to DNA damage and cell death. methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has also been shown to have anti-inflammatory and anti-oxidant properties, which may be due to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant properties. methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been shown to scavenge reactive oxygen species, which are known to cause oxidative stress and damage to cells.
実験室実験の利点と制限
One advantage of using methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other compounds used in scientific research. However, one limitation of using methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate is its potential toxicity, which requires careful handling and disposal.
将来の方向性
For methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate research include further studies on its potential applications in medicinal chemistry, agriculture, and material science. In medicinal chemistry, future studies may focus on optimizing the structure of methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate to improve its anti-tumor and anti-inflammatory properties. In agriculture, future studies may focus on developing methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate derivatives with improved herbicidal activity and selectivity. In material science, future studies may focus on using methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate in the synthesis of new metal-organic frameworks with unique properties.
合成法
Methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate can be synthesized through various methods, including the reaction of 3-methoxybenzoyl hydrazine with methyl chloroformate in the presence of a base. Another method involves the reaction of 3-methoxybenzoyl hydrazine with methyl isocyanate in the presence of a catalyst. These methods have been optimized to yield high purity and yield of methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate.
科学的研究の応用
Methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been shown to exhibit anti-tumor activity through its interaction with DNA and inhibition of topoisomerase II. methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. In agriculture, methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been studied for its potential use as a herbicide due to its ability to inhibit plant growth. In material science, methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been shown to have potential applications in the synthesis of metal-organic frameworks.
特性
IUPAC Name |
methyl N-[(3-methoxybenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-8-5-3-4-7(6-8)9(13)11-12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDKHHPHNJHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)
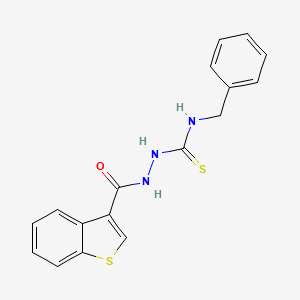
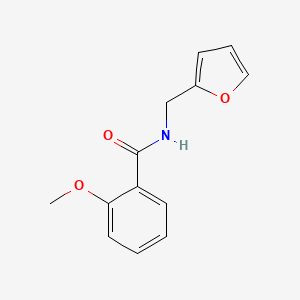
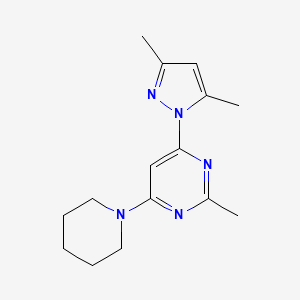
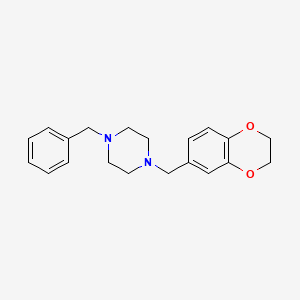
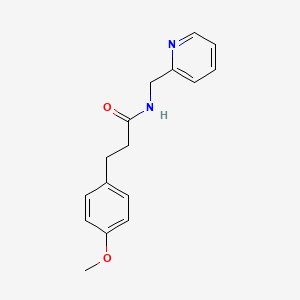
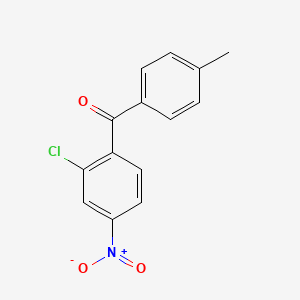
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)
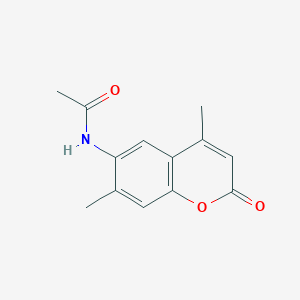
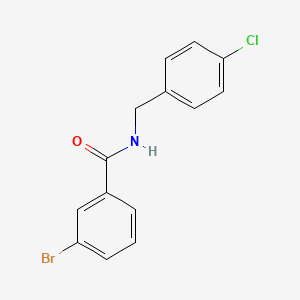
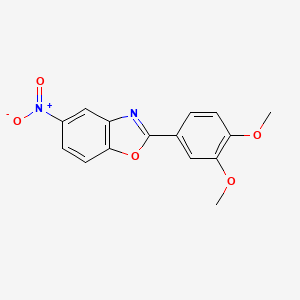
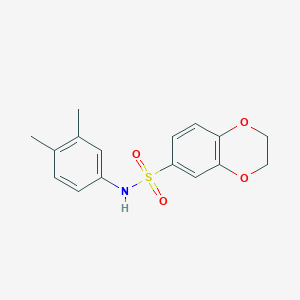
![1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5773868.png)